(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Azabicyclo[310]hexan-2-yl)methanamine is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azabicyclo[3.1.0]hexan-2-yl)methanamine can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (Ru) catalysis . Another method includes the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of mild conditions and excellent functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. For example, the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been reported to provide high yields and diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions
(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Azabicyclo[3.1.0]hexan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it can act as a reuptake inhibitor of neurotransmitters like serotonin, noradrenaline, and dopamine . This interaction modulates the levels of these neurotransmitters in the brain, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications.
Bicyclo[3.1.0]hexanes: Commonly found in natural products and synthetic bioactive compounds.
Uniqueness
(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug design and other scientific research applications.
Properties
Molecular Formula |
C6H12N2 |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-azabicyclo[3.1.0]hexan-2-ylmethanamine |
InChI |
InChI=1S/C6H12N2/c7-2-6-5-1-4(5)3-8-6/h4-6,8H,1-3,7H2 |
InChI Key |
TUIHCOLESXTWCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(NC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.